Comparative Lipophilicity (LogP) of 5-Arylnicotinaldehyde Analogs
The lipophilicity of 5-(2,3-Difluorophenyl)nicotinaldehyde is greater than its non-fluorinated and mono-fluorinated analogs, as measured by calculated LogP values. 5-(2,3-Difluorophenyl)nicotinaldehyde exhibits a LogP of 2.84 , while 5-Phenylnicotinaldehyde is reported with a lower LogP of 1.81 . The presence of the vicinal difluoro substitution on the phenyl ring increases lipophilicity by over one log unit, which can significantly enhance membrane permeability and alter pharmacokinetic profiles in biological systems .
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 2.84 |
| Comparator Or Baseline | 5-Phenylnicotinaldehyde: LogP = 1.81 |
| Quantified Difference | Δ LogP = +1.03 |
| Conditions | Calculated logP values using standard cheminformatics models (source: vendor datasheets). |
Why This Matters
Higher lipophilicity directly influences a compound's ability to cross biological membranes, impacting cellular uptake and bioavailability, which are critical parameters for hit-to-lead optimization in drug discovery programs.
